5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is a heterocyclic compound classified within the triazoloquinazolines. This compound features a unique fused ring system comprising both a triazole and a quinazoline ring, which endows it with distinct chemical and biological properties. It is identified by the Chemical Abstracts Service Registry Number 1784983-15-8 and has been studied for its potential interactions with various biomolecular targets due to its ability to form hydrogen bonds and possess high dipole moments.
The synthesis of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One prevalent method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate to produce 2-hydrazinylbenzonitrile. This intermediate then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound.
In industrial settings, the synthesis may be optimized for large-scale production using advanced techniques such as continuous flow reactors and microwave-assisted synthesis. These methods enhance reaction efficiency and yield while maintaining the quality of the final product.
The molecular structure of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is characterized by its fused triazole and quinazoline rings. The InChI representation of this compound is:
This structure highlights the compound's complexity and potential for various interactions within biological systems.
The molecular formula is , indicating a relatively complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 218.18 g/mol.
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid can participate in various chemical reactions due to its reactive functional groups. Its synthesis involves cyclization reactions that are critical for forming the fused ring structure.
The major products formed during these reactions include various substituted triazoloquinazolines. The specific biological and chemical properties of these derivatives can vary significantly based on the functional groups introduced during synthesis. For instance, modifications to the carboxylic acid group can alter solubility and bioactivity.
The mechanism of action for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid primarily involves its interaction with biomolecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence cellular processes such as enzyme activity or receptor binding.
Research indicates that derivatives of this compound may exhibit valuable effects on physiological parameters like heart rate and blood pressure due to their ability to modulate specific signaling pathways in cells .
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is typically presented as a crystalline solid. The melting point is not explicitly stated in available literature but can be determined through experimental methods.
The compound exhibits notable solubility in polar solvents due to its carboxylic acid group. Its reactivity profile suggests it can undergo further modifications through esterification or amidation reactions.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize its structure and confirm purity during synthesis.
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid has garnered interest in scientific research due to its potential pharmaceutical applications. Its derivatives have been investigated for anti-inflammatory properties and other biological activities that could lead to therapeutic uses in treating various diseases.
Research has highlighted its potential as a ligand for mitogen-activated protein kinases (MAPKs), suggesting roles in modulating cell signaling pathways relevant to inflammation and cancer .
The triazoloquinazoline system comprises a bicyclic quinazoline scaffold fused with a 1,2,4-triazole ring, creating a planar, electron-rich heterocyclic framework. This architecture features two primary isomeric forms: angular (1,2,4-triazolo[1,5-a]quinazoline) and linear (1,2,4-triazolo[5,1-b]quinazoline). The angular isomer, particularly the 5-oxo derivatives, dominates pharmacological studies due to enhanced metabolic stability and hydrogen-bonding capabilities [1]. Key structural attributes include:
Table 1: Key Physicochemical Properties of the Triazoloquinazoline Core
Property | Significance |
---|---|
Ring System | Planar, conjugated π-system enabling stacking interactions |
Nitrogen Atoms (N1/N2) | Participate in hydrogen bonding with biological targets |
5-Oxo Group | Enhances hydrophilicity and serves as hydrogen-bonding site |
C2 Position | Electrophilic center for functionalization (e.g., carboxylic acid attachment) |
Functionally, this scaffold demonstrates "privileged structure" behavior, meaning it can bind diverse biological targets. Its derivatives exhibit activities including adenosine receptor antagonism, epidermal growth factor receptor inhibition, and histone demethylase suppression [1] [6]. The incorporation of a carboxylic acid at position 2 (as in 5-oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid) further modulates target specificity by introducing anionic character and metal-chelating capability [5] [7].
Triazoloquinazoline chemistry emerged prominently in the 1980s, initially explored as adenosine receptor antagonists and sedative-hypnotic agents. Early derivatives like CGS 15943 demonstrated potent, non-selective adenosine receptor blockade, highlighting the scaffold’s potential in central nervous system disorders [1]. The 2000s marked a pivotal shift toward oncology, driven by the clinical success of quinazoline-based kinase inhibitors:
Table 2: Evolution of Key Triazoloquinazoline Derivatives in Drug Discovery
Era | Representative Derivative | Primary Target | Therapeutic Application |
---|---|---|---|
1980s-90s | CGS 15943 | Adenosine receptors | Anxiety/Inflammation |
2000s | Erlotinib/Gefitinib | Epidermal growth factor receptor | Non-small-cell lung cancer |
2010s | WHI-P180 | Epidermal growth factor receptor/Vascular endothelial growth factor receptor-2 | Solid tumors |
2020s | Compound 13 (glycoside hybrid) | Dual epidermal growth factor receptor/Vascular endothelial growth factor receptor-2 | Colorectal cancer |
Introducing a carboxylic acid at position 2 of the triazoloquinazoline scaffold profoundly alters physicochemical and pharmacological properties. The carboxylic acid group (–COOH) serves three primary roles in bioactivity optimization:
Table 3: Impact of Carboxylic Acid on Triazoloquinazoline Derivatives
Role | Mechanism | Example |
---|---|---|
Solubility Modifier | Ionization increases water solubility | 50-fold higher solubility vs. methyl ester |
Binding Affinity Enhancer | Salt bridge formation with Arg/Lys residues | IC₅₀ reduction from 35.80 µM to 0.69 µM (LSD1) |
Metal Coordination Site | Chelates Mg²⁺ in ATP-binding pockets | Improved kinase inhibition (epidermal growth factor receptor) |
Structural Rigidifier | Intramolecular H-bond with 5-oxo group | Predefined conformation for target fitting |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7